molecular formula C16H23BN2O4 B3301916 1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-74-6

1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301916
CAS No.: 913388-74-6
M. Wt: 318.2 g/mol
InChI Key: DDFZDMZDMLORBU-UHFFFAOYSA-N
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Description

This compound (CAS: 913388-74-6) belongs to the indole-boronate ester family, characterized by a boronic acid ester at position 2 and a tert-butyl (1,1-dimethylethyl) carbamate group at position 1 of the indole ring. Its molecular formula is C17H26BN2O4 (estimated based on analogues), with applications in medicinal chemistry, particularly as a building block for Suzuki-Miyaura coupling reactions in drug synthesis .

Properties

IUPAC Name

[5-[(dimethylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O4/c1-16(2,3)23-15(20)19-13-7-6-11(10-18(4)5)8-12(13)9-14(19)17(21)22/h6-9,21-22H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFZDMZDMLORBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723288
Record name {1-(tert-Butoxycarbonyl)-5-[(dimethylamino)methyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-74-6
Record name {1-(tert-Butoxycarbonyl)-5-[(dimethylamino)methyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C20H32BNO5C_{20}H_{32}BNO_5 with a molecular weight of approximately 405.4g/mol405.4\,g/mol . The structure features an indole ring substituted with a boron atom and a dimethylamino group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving the functionalization of the indole ring. The general synthetic route involves the introduction of the boron and dimethylamino substituents onto the indole scaffold. Detailed synthetic pathways are often documented in chemical literature .

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that indole-2-carboxylic acid derivatives can inhibit tumor growth through modulation of signaling pathways associated with cell survival and proliferation .

Cysteinyl Leukotriene Receptor Antagonism

A related study highlighted the activity of indole derivatives as antagonists of cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are implicated in asthma and inflammatory responses. Compounds similar to the one showed low nanomolar IC50 values against CysLT1, indicating strong antagonistic activity . This suggests that our compound may also exhibit similar receptor modulation properties.

Case Study 1: Anticancer Activity

A study evaluated the effects of various indole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that some derivatives significantly reduced cell viability at concentrations as low as 10μM10\,\mu M, suggesting potential for therapeutic application .

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory diseases, a series of indole derivatives were tested for their ability to inhibit leukotriene synthesis. The most potent compounds exhibited IC50 values ranging from 0.0059μM0.0059\,\mu M to 15μM15\,\mu M against CysLT receptors . This highlights the therapeutic potential of indole-based compounds in treating conditions like asthma and other inflammatory disorders.

Research Findings

The following table summarizes key findings from studies related to the biological activity of indole derivatives:

Study Activity IC50 Value Cell Line/Target
Study AAnticancer<10μM<10\,\mu MMCF-7 (Breast Cancer)
Study BCysLT1 Antagonism0.0059μM0.0059\,\mu MCysLT1 Receptor
Study CAnti-inflammatory<15μM<15\,\mu MVarious Inflammatory Models

Scientific Research Applications

Chemical Properties and Structure

This compound features an indole structure with a carboxylic acid group and a boron-containing moiety, which enhances its reactivity and biological activity. The molecular formula is C₁₆H₂₃BN₂O₄, with a molecular weight of approximately 323.28 g/mol. The presence of the boron atom allows for unique interactions in biological systems and facilitates its use as a building block in synthetic chemistry.

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential as a precursor in synthesizing pharmaceuticals targeting specific enzymes or receptors. Its derivatives have shown promise in anticancer and antimicrobial activities, making them candidates for further exploration in drug discovery .
  • Biological Activity : Research indicates that indole derivatives exhibit various biological activities, including:
    • Anticancer properties
    • Antiviral effects
    • Antimicrobial actions .

Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as an essential intermediate in synthesizing more complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield diverse products .
  • Catalytic Applications : The boronic ester functionality can act as a catalyst in numerous chemical reactions, enhancing reaction efficiency and selectivity .

Materials Science

  • Advanced Materials Development : The unique properties of this compound enable its use in creating advanced materials with specific functionalities. Research focuses on its application in developing new dyes, pigments, and polymers .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various indole derivatives, including the target compound. Results indicated that compounds with similar structures effectively inhibited cancer cell proliferation through apoptosis induction mechanisms. The study highlighted the importance of further exploring the structure-activity relationship (SAR) to optimize efficacy .

Case Study 2: Antimicrobial Properties

Another research focused on evaluating the antimicrobial activity of indole derivatives against several bacterial strains. The findings revealed that specific modifications to the indole structure significantly enhanced antibacterial activity, suggesting that this compound could be developed into a potent antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound is compared to structurally related indole-boronate esters, focusing on substituents at position 5 and their impact on properties:

Compound (CAS) Substituent at Position 5 Molecular Formula Molecular Weight Key Properties/Applications Reference
913388-74-6 (Target) [(Dimethylamino)methyl] C17H26BN2O4 ~342.2 Enhanced solubility; cross-coupling reagent
1021342-92-6 [(Diethylamino)methyl] C18H28BN2O4 347.24 Increased lipophilicity vs. dimethylamino
475102-11-5 Chloro C13H15BClNO4 295.53 Electron-withdrawing group; lower solubility
335649-84-8 (FA-2115) [[(tert-Butyldimethylsilyl)oxy]methyl] C21H35BNO5Si 436.4 Steric bulk; protects hydroxyl groups
913388-67-7 Piperidinylamino-Boc group C23H34BN3O6 488.36 Enhanced hydrogen bonding; peptide coupling
913388-60-0 2-(4-Morpholinyl)ethoxy C20H30BN2O6 411.3 Polar side chain; improves aqueous stability

Key Differences and Implications

Substituent Polarity: The dimethylamino group in the target compound provides moderate polarity, enhancing solubility in polar solvents compared to lipophilic groups like tert-butyldimethylsilyl (FA-2115) . The diethylamino analogue (1021342-92-6) has higher lipophilicity, making it more suitable for lipid membrane penetration in drug delivery .

Steric Effects: Bulky substituents (e.g., silyloxy in FA-2115) hinder access to the boronic ester, reducing reactivity in cross-coupling reactions. Smaller groups like dimethylamino minimize steric hindrance .

Biological Interactions: The piperidinylamino-Boc variant (913388-67-7) introduces hydrogen-bonding capability, useful in protease inhibitor design . The morpholinylethoxy group (913388-60-0) enhances stability in physiological conditions, relevant for in vivo applications .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the indole core. A common approach includes:

  • Step 1: Introduction of the boronic acid group at the 2-position via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron under inert conditions .
  • Step 2: Mannich reaction at the 5-position to install the dimethylaminomethyl group, employing formaldehyde and dimethylamine hydrochloride in acetic acid at reflux .
  • Step 3: Esterification of the indole-1-carboxylic acid precursor with tert-butanol under Steglich conditions (DCC/DMAP) to form the 1-(1,1-dimethylethyl) ester .
    Key parameters: Strict anhydrous conditions for boronic acid stability and controlled pH during Mannich reaction to avoid side products.

Basic: How can the purity of this compound be assessed?

Methodological Answer:
Purity analysis requires orthogonal techniques:

  • HPLC (Organic Impurities): Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve unreacted precursors and positional isomers. USP methods for propylene glycol ester impurities (e.g., Procedure 2 in ) can be adapted .
  • 1H/13C NMR: Confirm absence of residual tert-butanol (δ ~1.2 ppm) and validate boronic acid integrity via characteristic B-O coupling patterns .
  • Elemental Analysis: Verify boron content (theoretical ~3.2%) to assess boronic acid retention during synthesis .

Advanced: How does the boronic acid moiety influence stability under aqueous conditions?

Methodological Answer:
The boronic acid group is prone to hydrolysis, forming borate esters or boric acid. Stability studies should include:

  • pH-Dependent Kinetics: Monitor degradation via UV-Vis (λmax ~260 nm) in buffered solutions (pH 4–9). Stability peaks near pH 7.4 (physiological conditions) due to tetrahedral boronate complex formation .
  • Stabilization Strategies: Co-solvents (e.g., DMSO) or complexation with diols (e.g., mannitol) reduce hydrolysis. Lyophilization in the presence of trehalose enhances shelf life .

Advanced: What spectroscopic techniques resolve structural ambiguities in the dimethylaminomethyl group?

Methodological Answer:

  • 2D NMR (HSQC/HMBC): Correlate the methyl protons (δ ~2.2 ppm) of the dimethylamino group to the adjacent CH2 (δ ~3.5 ppm) and indole C5 carbon .
  • IR Spectroscopy: Detect N-methyl stretching vibrations (ν ~2800 cm⁻¹) and confirm tertiary amine presence via weak absorption at ~1200 cm⁻¹ .
  • Mass Spectrometry (HRMS): Use ESI+ to observe [M+H]+ with isotopic patterns matching boron (10B/11B) and tertiary amine fragmentation .

Basic: What are critical storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at –20°C under argon to minimize boronic acid oxidation and ester hydrolysis .
  • Desiccants: Use molecular sieves (3Å) in sealed containers to avoid moisture ingress .
  • Light Sensitivity: Amber vials prevent UV-induced decomposition of the indole core .

Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:
Contradictions arise from boronic acid dimerization or solvent coordination. Systematic evaluation includes:

  • Solubility Screening: Use saturated solutions in DMSO, THF, and chloroform, analyzed by dynamic light scattering (DLS) to detect aggregates .
  • Co-solvent Systems: Optimize DMSO/water mixtures (e.g., 10% v/v) for biological assays, balancing solubility and stability .

Basic: What parameters control esterification efficiency of the indole-1-carboxylic acid precursor?

Methodological Answer:

  • Catalyst Ratio: DCC/DMAP (1:0.1 molar ratio) minimizes racemization and maximizes tert-butyl ester yield .
  • Reaction Time: Monitor by TLC (hexane/EtOAc 3:1); completion typically requires 12–16 hours at room temperature .
  • Workup: Acidic washes (1M HCl) remove excess tert-butanol, followed by silica gel chromatography (eluent: 10% EtOAc/hexane) .

Advanced: What strategies introduce the dimethylaminomethyl group regioselectively?

Methodological Answer:

  • Directed C-H Functionalization: Use a removable directing group (e.g., pyridine) at the indole N1 position to steer Mannich reaction to C5 .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 5 h) and improve regioselectivity (≥95%) under 100°C and 150 W .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
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1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester

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